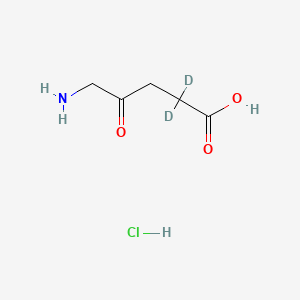

5-Aminolevulinic acid-d2 (hydrochloride)

Description

Significance of 5-Aminolevulinic Acid as a Core Biological Precursor

5-Aminolevulinic acid (5-ALA), a non-proteinogenic amino acid, serves as the foundational starting block for the biosynthesis of all tetrapyrrole compounds in most living organisms. wikipedia.orgnih.gov These vital molecules, characterized by a large heterocyclic ring of four pyrrole (B145914) subunits, include heme in animals and chlorophyll (B73375) in plants. wikipedia.orgwikipedia.org

In animals, fungi, and certain bacteria, the synthesis of 5-ALA is the committed and rate-limiting step in the porphyrin pathway. researchgate.netthebiogrid.org It is formed in the mitochondria through the condensation of the amino acid glycine (B1666218) and succinyl-CoA, a key intermediate of the citric acid cycle. nih.govnih.gov This initial molecule then undergoes a series of enzymatic transformations. Two molecules of 5-ALA are combined to form porphobilinogen (B132115) (PBG), which contains a single pyrrole ring. wikipedia.org Four PBG molecules are subsequently assembled and modified to create protoporphyrin IX. wikipedia.orgresearchgate.net In the final step of the heme synthesis pathway, an iron atom is inserted into the center of the protoporphyrin IX ring by the enzyme ferrochelatase, forming heme. wikipedia.orgresearchgate.net Heme is essential as the prosthetic group for a vast array of hemoproteins, such as hemoglobin, myoglobin, and cytochromes, which are critical for oxygen transport and cellular respiration. researchgate.net

Rationale for Deuterium (B1214612) Labeling in Metabolic and Mechanistic Investigations

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes to trace the molecule's journey through a biological system. musechem.com Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a particularly valuable label in metabolic and mechanistic studies for several key reasons. acs.orgnih.gov

The primary rationale for using deuterium is its greater mass compared to protium (B1232500) (the common isotope of hydrogen, ¹H). This mass difference does not significantly alter the fundamental chemical properties of the molecule, allowing the deuterated compound to be recognized and processed by enzymes in a manner similar to its natural counterpart. musechem.comacs.org However, the increased mass leads to a lower vibrational frequency in chemical bonds (e.g., C-D vs. C-H), which can result in a phenomenon known as the kinetic isotope effect (KIE). musechem.com This effect can slow down reactions where the cleavage of a bond to deuterium is the rate-limiting step, providing deep insights into enzyme mechanisms. alfa-chemistry.com

Crucially, the mass difference allows deuterated compounds to be distinguished from their unlabeled analogues by mass spectrometry. musechem.comx-chemrx.com Researchers can introduce a deuterated substrate into a biological system and then use mass spectrometry to detect and quantify the labeled molecule and its downstream metabolites, effectively mapping its metabolic fate with high precision. alfa-chemistry.com This makes deuterium-labeled compounds excellent tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of molecules. musechem.com

Role of 5-Aminolevulinic Acid-d2 (hydrochloride) as a Stable Isotope Tracer

Building on the principles of its parent molecule and the utility of deuterium labeling, 5-Aminolevulinic acid-d2 (hydrochloride) serves as a high-fidelity tracer for the porphyrin biosynthesis pathway. The hydrochloride salt form enhances the compound's stability and solubility for experimental use.

When introduced into a cellular or in vivo system, 5-ALA-d2 is taken up by cells and enters the heme synthesis pathway just as endogenous 5-ALA does. researchgate.netnih.gov Because two deuterium atoms have been substituted for hydrogen atoms, the molecular weight of the molecule is increased by two mass units. This "heavy" label is carried through each successive step of the biosynthetic chain.

For example, the condensation of two molecules of 5-ALA-d2 results in a porphobilinogen (PBG) molecule that is heavier than normal. This mass difference is maintained as four of these labeled PBG units assemble into the larger protoporphyrin IX molecule. Researchers can then extract metabolites from the system and analyze them using mass spectrometry. The distinct mass signature of the deuterated porphyrins allows for their precise quantification, separate from the naturally occurring, unlabeled porphyrins. musechem.comx-chemrx.com This enables the direct measurement of flux through the pathway initiated by the externally supplied 5-ALA-d2.

| Compound | Molecular Formula (Unlabeled) | Monoisotopic Mass (Unlabeled, Da) | Expected Monoisotopic Mass (from 5-ALA-d2, Da) | Mass Increase (Da) |

|---|---|---|---|---|

| 5-Aminolevulinic acid | C₅H₉NO₃ | 131.058 | 133.070 | +2 |

| Porphobilinogen | C₁₀H₁₄N₂O₄ | 226.095 | 230.120 | +4 |

| Protoporphyrin IX | C₃₄H₃₄N₄O₄ | 562.258 | 578.359 | +16 |

This table illustrates the theoretical increase in monoisotopic mass as the deuterium label from 5-ALA-d2 is incorporated into downstream metabolites. The calculation assumes the synthesis of Protoporphyrin IX from eight molecules of 5-ALA-d2.

Overview of Advanced Research Paradigms Enabled by Deuteration

The use of deuterated tracers like 5-ALA-d2 is foundational to several advanced research paradigms that provide unprecedented views into biological systems.

Metabolic Flux Analysis: Stable isotope tracers are central to metabolic flux analysis (MFA), a powerful technique used to quantify the rates (fluxes) of metabolic pathways. nih.gov By introducing 5-ALA-d2 and measuring the rate of appearance of its labeled downstream products, such as protoporphyrin IX, researchers can determine the metabolic throughput of the heme synthesis pathway under various physiological or pathological conditions. nih.govtechnologynetworks.com This is more informative than simply measuring the static concentrations of metabolites.

Deuterium Metabolic Imaging (DMI): A cutting-edge application is Deuterium Metabolic Imaging (DMI), an emerging magnetic resonance imaging (MRI) technique. nih.gov While still in development for many specific tracers, the principle involves administering a deuterated substrate and using specialized MRI sequences to detect the signal from deuterium. nih.govnih.gov This allows for non-invasive, spatiotemporal mapping of metabolic activity in vivo. For example, DMI using deuterated glucose or water has been used to visualize metabolic activity in tumors. nih.govnih.gov A tracer like 5-ALA-d2 could theoretically be used to map regions of high porphyrin synthesis activity, offering insights into certain cancers or metabolic disorders.

Mechanistic Enzyme Studies: The kinetic isotope effect (KIE) associated with deuterium substitution can be exploited to study the mechanisms of enzymes in the porphyrin pathway. alfa-chemistry.com For instance, if the enzymatic conversion of a deuterated substrate proceeds more slowly than its unlabeled counterpart, it suggests that the breaking of a carbon-hydrogen bond at the labeled position is a critical, rate-determining step in the catalytic cycle.

These advanced methods, powered by the simple yet elegant substitution of hydrogen with deuterium, allow scientists to move beyond static snapshots of cellular processes and observe the dynamic flow of molecules through the complex networks that constitute life.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClNO3 |

|---|---|

Molecular Weight |

169.60 g/mol |

IUPAC Name |

5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |

InChI Key |

ZLHFONARZHCSET-IYPYQTRPSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)CN)C(=O)O.Cl |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl |

Origin of Product |

United States |

Principles of Stable Isotope Tracing with 5 Aminolevulinic Acid D2 Hydrochloride

Theoretical Framework of Deuterium (B1214612) Isotope Effects in Biological Systems

The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces subtle yet significant physical and chemical changes that can influence biological reactions, collectively known as deuterium isotope effects. These effects are more pronounced for deuterium than for other stable isotopes (e.g., ¹³C, ¹⁵N) because the mass of deuterium is double that of protium, the largest relative mass difference among stable isotopes used in biological tracing. nih.gov

The primary basis for these effects is the difference in bond energy; the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. iiste.org This difference manifests mainly in two ways:

Thermodynamic (or Solvent) Isotope Effect: The presence of deuterium can alter the stability and geometry of molecules, particularly through changes in hydrogen (or deuterium) bonding. iiste.orgnih.gov These bonds are fundamental to the structure of proteins and nucleic acids and play a role in hydrophobic interactions. Changes in these non-covalent interactions can affect protein conformation, enzyme-substrate binding, and the hydration of macromolecules. nih.gov

In the context of 5-Aminolevulinic acid-d2, the deuterium atoms are strategically placed on the molecule, making it a valuable tracer while minimizing unintended kinetic effects on the primary enzymatic reactions of the heme synthesis pathway itself, as the labeled positions are not typically involved in bond-breaking steps of the rate-limiting reactions.

Table 1: Comparison of Protium and Deuterium Properties

| Property | Protium (¹H) | Deuterium (²H or D) | Implication in Biological Systems |

| Natural Abundance | ~99.985% | ~0.015% | The low natural abundance of deuterium makes the introduction of a D-labeled tracer easily detectable against the natural background. |

| Neutrons | 0 | 1 | The additional neutron doubles the mass, which is the primary source of isotope effects. nih.gov |

| Atomic Mass (amu) | ~1.008 | ~2.014 | This significant mass difference is detectable by mass spectrometry and influences bond vibration frequency and strength. |

| Bond Strength (e.g., C-H vs C-D) | Weaker | Stronger | The C-D bond requires more energy to break, leading to the kinetic isotope effect where reactions involving this bond can be slower. iiste.org |

Methodological Considerations for Isotopic Enrichment and Administration

The use of 5-Aminolevulinic acid-d2 in tracing studies involves its introduction into a biological system (in vitro or in vivo) and the subsequent measurement of its incorporation into downstream metabolites. The goal is to achieve a detectable level of isotopic enrichment in the target molecules.

Methodologically, the process follows several key steps:

Introduction of the Tracer: 5-ALA-d2 is introduced to the biological system, such as a cell culture or an organism. It is taken up by cells and enters the relevant metabolic pathway—in this case, heme synthesis. nih.gov

Metabolic Conversion: Inside the cell, 5-ALA-d2 is converted through a series of enzymatic steps into various porphyrin intermediates (e.g., porphobilinogen (B132115), uroporphyrinogen III) and ultimately into protoporphyrin IX and heme. The deuterium label is retained throughout this process.

Sample Collection and Preparation: At specific time points, biological samples (e.g., cells, plasma, tissues) are collected. Metabolites are then extracted and purified to isolate the compounds of interest.

Analytical Detection: The level of deuterium enrichment in the target metabolites is measured using highly sensitive analytical instruments. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the most common technique. biosyn.comdiagnosticsworldnews.com The instrument detects the mass shift in metabolites containing deuterium. For example, a molecule of heme synthesized from the d2-labeled ALA will have a mass that is two Daltons (or multiples thereof) higher than unlabeled heme. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence and position of deuterium atoms. nih.gov

Data Analysis: The data from the mass spectrometer reveals the isotopic distribution for each metabolite, showing the proportion of molecules that are unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and so on. This distribution is used to calculate the percentage of the metabolite pool that has been newly synthesized from the administered tracer. researchgate.net

Advantages of Stable Isotope Labeling over Radioisotopic Methods in Metabolomics

Stable isotope labeling, using compounds like 5-ALA-d2, has become a cornerstone of modern metabolomics, largely supplanting older radioisotopic methods for several key reasons. nih.govdiagnosticsworldnews.com

Table 2: Comparison of Stable Isotope vs. Radioisotopic Tracing

| Feature | Stable Isotope Labeling (e.g., ²H, ¹³C, ¹⁵N) | Radioisotopic Labeling (e.g., ³H, ¹⁴C) |

| Safety | Non-radioactive and considered safe for use in humans and animals with no risk of radiation exposure. diagnosticsworldnews.com | Emits ionizing radiation, posing health risks and requiring strict safety protocols, specialized handling, and radioactive waste disposal. |

| Analytical Techniques | Primarily analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | Primarily detected by scintillation counting or autoradiography, which measures radioactive decay. |

| Information Richness | MS provides detailed information on mass distribution, allowing for precise quantification of metabolic flux and pathway activity. nih.govdiagnosticsworldnews.com NMR can determine the exact position of the label within a molecule. | Detection is highly sensitive but often provides only a measure of total radioactivity, not the detailed structural or positional information available from MS or NMR. |

| Tracer Interference | Minimal chemical and biological difference from the unlabeled counterpart, leading to less perturbation of the system. | The emission of radiation can potentially damage cellular components, though this is rare at typical tracer concentrations. |

| Regulatory Burden | Significantly lower regulatory hurdles for experimental use, especially in clinical research. | Heavily regulated, requiring licenses and oversight for purchase, use, and disposal. |

Design of Experiments for Metabolic Flux Quantification Using 5-Aminolevulinic Acid-d2

Quantifying metabolic flux—the rate of turnover of molecules through a metabolic pathway—is a primary application of stable isotope tracing. nih.gov A well-designed experiment using 5-ALA-d2 to measure heme synthesis flux involves careful planning to ensure the data is informative and robust.

Key Components of Experimental Design:

Model System and Baseline: The experiment begins with a well-defined biological system (e.g., a specific cell line, animal model). Baseline measurements of metabolite concentrations are often taken before the tracer is introduced.

Tracer Administration Strategy: The most common approach is the "primed, constant infusion" method, where an initial bolus of the tracer is given to rapidly increase its concentration in the precursor pool, followed by a continuous supply to maintain a steady-state level of isotopic enrichment. nih.gov This allows for simpler mathematical modeling of flux.

Time-Course Sampling: Samples are collected at multiple time points after the introduction of 5-ALA-d2. This is crucial for capturing the dynamics of label incorporation. Early time points show the rate of synthesis of initial intermediates, while later time points reveal the flux into downstream products like heme. nih.gov

Metabolite Target Analysis: The analysis focuses on measuring the mass isotopologue distribution (MID) of key metabolites in the heme synthesis pathway. This includes the precursor (ALA) to confirm its enrichment and downstream products like protoporphyrin IX and heme.

Mathematical Modeling: The measured MIDs are used in conjunction with mathematical models of the metabolic network to calculate flux rates. frontiersin.org These models account for the precursor enrichment, the number of precursor molecules used to form the product, and the rate of label appearance in the product over time. The rate of change in the fraction of newly synthesized, labeled metabolite is a direct reflection of the pathway's flux.

Table 3: Illustrative Data from a Hypothetical Flux Experiment Using 5-ALA-d2

This table represents the type of data generated to quantify the fractional synthesis rate of Protoporphyrin IX (the direct precursor to Heme) following the administration of 5-ALA-d2.

| Time Point (Hours) | Precursor Enrichment (5-ALA-d2) | % Labeled Protoporphyrin IX (M+2) | Calculated Fractional Synthesis Rate (%/hour)* |

| 0 | 0.0% | 0.0% | 0.0 |

| 1 | 48.5% | 4.1% | 4.1 |

| 2 | 50.1% | 8.3% | 4.2 |

| 4 | 49.8% | 16.5% | 4.1 |

| 8 | 50.3% | 32.8% | 4.1 |

*Note: Fractional Synthesis Rate (FSR) is calculated based on the rate of increase in product enrichment relative to the stable precursor enrichment. In this simplified example, a linear increase demonstrates a steady flux.

Biosynthetic and Metabolic Pathways of 5 Aminolevulinic Acid: Insights from Deuterated Analogues

Elucidation of the C4 (Shemin) Pathway with 5-Aminolevulinic Acid-d2

The C4 pathway, first described by Shemin and Russell, is the primary route for ALA synthesis in animals, fungi, and α-proteobacteria. nih.govresearchgate.net It involves the condensation of two fundamental building blocks: glycine (B1666218) and succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

The key enzyme of the C4 pathway is 5-Aminolevulinic Acid Synthase (ALAS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govnih.gov ALAS catalyzes the condensation of glycine and succinyl-CoA to form ALA. nih.gov The mechanism involves the formation of a Schiff base between glycine and the PLP cofactor, followed by the generation of a stabilized carbanion. nih.gov This carbanion then attacks succinyl-CoA. nih.gov

The use of 5-Aminolevulinic acid-d2, where deuterium (B1214612) atoms are specifically placed at the C2 position, provides a powerful tool for studying the stereochemistry and kinetics of the ALAS reaction. google.com While direct studies detailing the incorporation of deuterium by ALAS using deuterated precursors are a subject of ongoing research, the synthesis and use of 5-ALA-d2 itself helps in understanding subsequent metabolic steps. The stability of the C-D bond compared to the C-H bond can introduce kinetic isotope effects, providing insights into rate-limiting steps of the enzymatic reactions that metabolize ALA.

Isotopic labeling studies have been fundamental in confirming that glycine and succinyl-CoA are the precursors in the C4 pathway. researchgate.net By using labeled precursors and analyzing the resulting ALA and downstream porphyrins with techniques like mass spectrometry, the origin of each carbon atom in the tetrapyrrole macrocycle can be traced back to either glycine or succinyl-CoA. researchgate.netnih.gov

The synthesis of 2,2-dideutero-5-aminolevulinic acid creates a distinct mass signature. google.com When this labeled ALA is introduced into a biological system, the deuterium atoms act as a stable isotopic tracer. As the ALA-d2 molecules are converted into porphobilinogen (B132115) and subsequently into larger porphyrin structures, the mass of these products will be increased, allowing for precise tracking through mass spectrometry. nih.govresearchgate.net This enables researchers to quantify the flux through the heme biosynthesis pathway and understand how it is regulated under various physiological and pathological conditions.

Characterization of the C5 (Beale) Pathway Using 5-Aminolevulinic Acid-d2

The C5 pathway is the dominant route for ALA synthesis in most bacteria, archaea, and plants. nih.govresearchgate.net This pathway utilizes the intact carbon skeleton of glutamate (B1630785) as its starting material. researchgate.netnih.gov

In the C5 pathway, the entire five-carbon backbone of glutamate is converted into ALA through a series of three enzymatic steps. nih.gov Isotopic labeling experiments, including those using deuterated forms of glutamate, have been pivotal in establishing this precursor-product relationship. researchgate.net When cells capable of C5 synthesis are supplied with deuterated glutamate, the deuterium labels are incorporated into the resulting ALA, confirming that glutamate is the direct precursor.

While this section focuses on the use of 5-ALA-d2, it is important to note that deuterium labeling of the precursor, glutamate, is the primary method for elucidating this pathway's initial steps. nih.govfrontiersin.orgresearchgate.netnih.gov The use of 5-ALA-d2 would be more applicable for studying the downstream reactions common to both pathways once ALA is formed.

The C5 pathway involves three key enzymes. First, Glutamyl-tRNA synthetase attaches glutamate to its cognate tRNA. nih.gov Next, Glutamyl-tRNA reductase (GluTR), an NADPH-dependent enzyme, reduces the activated glutamate to glutamate-1-semialdehyde (B1620169) (GSA). nih.govwikipedia.orgebi.ac.ukresearchgate.net GSA is a highly unstable intermediate. nih.gov Finally, Glutamate-1-semialdehyde aminotransferase (GSAT) catalyzes the rearrangement of GSA to form ALA. nih.govnih.gov

Studies have shown that GluTR and GSAT can form a functional complex, which may facilitate the channeling of the unstable GSA intermediate between the two active sites. nih.govnih.gov The use of deuterated substrates in enzyme assays can reveal kinetic isotope effects, providing detailed information about the transition states and rate-determining steps of the reactions catalyzed by GluTR and GSAT. For instance, selectively deuterated GSA analogues have been synthesized to probe the mechanisms of enzymes like carboxymethylproline synthases, which are related to this pathway. researchgate.net

Downstream Metabolic Fates of 5-Aminolevulinic Acid-d2

Once synthesized by either the C4 or C5 pathway, ALA enters the common tetrapyrrole biosynthesis pathway. Two molecules of ALA are condensed to form porphobilinogen (PBG). researchgate.net Four molecules of PBG are then sequentially assembled to create the linear tetrapyrrole, hydroxymethylbilane (B3061235), which is subsequently cyclized to form uroporphyrinogen III, the first macrocyclic intermediate. researchgate.netresearchgate.net

Administering 5-ALA-d2 allows for the precise tracing of its conversion into these downstream metabolites. The deuterium label is carried through to porphobilinogen and ultimately into the final porphyrin products, such as protoporphyrin IX (PpIX) and heme. nih.govnih.gov This enables researchers to monitor the activity of the entire heme synthesis pathway.

The distinct mass shift provided by the two deuterium atoms makes mass spectrometry an ideal analytical technique for these studies. nih.gov By measuring the ratio of labeled to unlabeled porphyrins, the contribution of exogenously supplied ALA to the total porphyrin pool can be quantified. This has applications in studying porphyrin metabolism in various cell types and disease models. nih.govnih.govnih.govmdpi.com

Data Tables

Table 1: Key Enzymes in ALA Biosynthesis and Their Functions This table summarizes the primary enzymes involved in the C4 and C5 pathways for 5-Aminolevulinic acid synthesis.

| Pathway | Enzyme | Abbreviation | Function |

|---|---|---|---|

| C4 (Shemin) | 5-Aminolevulinic Acid Synthase | ALAS | Catalyzes the condensation of glycine and succinyl-CoA to form 5-ALA. nih.govnih.govnih.govnih.gov |

| C5 (Beale) | Glutamyl-tRNA Synthetase | GluTS | Activates glutamate by attaching it to tRNA(Glu). nih.gov |

| C5 (Beale) | Glutamyl-tRNA Reductase | GluTR | Reduces glutamyl-tRNA to glutamate-1-semialdehyde (GSA). nih.govresearchgate.net |

| C5 (Beale) | Glutamate-1-Semialdehyde Aminotransferase | GSAT | Rearranges GSA to form 5-ALA. nih.govnih.gov |

Table 2: Application of 5-ALA-d2 in Metabolic Tracing This table outlines how the deuterated label in 5-ALA-d2 is tracked through the downstream porphyrin synthesis pathway using mass spectrometry.

| Metabolite | Expected Mass Shift from 5-ALA-d2 | Analytical Significance |

|---|---|---|

| Porphobilinogen (PBG) | +4 Da (from 2 molecules of 5-ALA-d2) | Confirms the condensation of two ALA molecules and allows quantification of PBG synthase activity. |

| Uroporphyrinogen III | +16 Da (from 8 molecules of 5-ALA-d2) | Traces the flux through the initial stages of porphyrin macrocycle formation. |

| Protoporphyrin IX (PpIX) | +16 Da (from 8 molecules of 5-ALA-d2) | Allows for the measurement of the rate of synthesis of this key fluorogenic metabolite. nih.govnih.gov |

Isotopic Flow into Porphobilinogen and Tetrapyrrole Intermediates

The journey of 5-ALA through the tetrapyrrole biosynthesis pathway begins with its conversion into porphobilinogen (PBG). This crucial step is catalyzed by the enzyme 5-aminolevulinate dehydratase (ALAD), which asymmetrically condenses two molecules of 5-ALA to form a single molecule of the pyrrole (B145914) PBG. encyclopedia.pubnih.gov When 5-Aminolevulinic acid-d2 is supplied to a biological system, the deuterium label is directly incorporated into the resulting PBG.

Following the formation of PBG, four molecules of this deuterated intermediate are sequentially condensed by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane synthase) to form a linear tetrapyrrole called hydroxymethylbilane. nih.gov Subsequently, uroporphyrinogen-III synthase catalyzes the cyclization of hydroxymethylbilane to form uroporphyrinogen III, the first cyclic tetrapyrrole intermediate. researchgate.net The deuterium label introduced by the initial 5-ALA-d2 is conserved throughout these steps. Further enzymatic modifications lead to the formation of coproporphyrinogen III.

The use of 5-ALA-d2 allows researchers to monitor the flux through this initial part of the pathway. By quantifying the ratio of deuterated (labeled) to non-deuterated (unlabeled) intermediates, one can determine the rate at which exogenous 5-ALA is being utilized for de novo synthesis versus the contribution from endogenous pools. Mass spectrometry is the primary analytical method for this, as it can distinguish between the normal and the heavier, deuterium-containing molecules based on their mass-to-charge ratio.

Table 1: Theoretical Isotopic Labeling of Porphyrin Precursors with 5-Aminolevulinic acid-d2

| Metabolite | Number of 5-ALA-d2 Units Incorporated | Total Deuterium Atoms (D) per Molecule | Expected Mass Increase (Da) |

|---|---|---|---|

| Porphobilinogen (PBG) | 2 | 4 | +4 |

| Hydroxymethylbilane | 8 | 16 | +16 |

| Uroporphyrinogen III | 8 | 16 | +16 |

| Coproporphyrinogen III | 8 | 16 | +16 |

Tracing of Deuterium in Heme and Chlorophyll (B73375) Biosynthesis (where applicable in models)

The ultimate fate of the tetrapyrrole pathway is the synthesis of vital molecules such as heme in animals and chlorophyll in plants. frontiersin.orgnih.gov The deuterium label from 5-ALA-d2 can be traced all the way to these final products, providing invaluable information on their synthesis rates.

In heme biosynthesis, coproporphyrinogen III is transported into the mitochondria where it is converted to protoporphyrinogen (B1215707) IX and then oxidized to protoporphyrin IX. nih.gov The final step involves the insertion of a ferrous iron ion (Fe²⁺) into protoporphyrin IX by the enzyme ferrochelatase to form heme. nih.gov Since protoporphyrin IX is derived from eight molecules of 5-ALA, a fully labeled heme molecule synthesized from exogenous 5-ALA-d2 would contain 16 deuterium atoms.

In plant models and other photosynthetic organisms, the pathway diverges after uroporphyrinogen III to produce chlorophyll. mdpi.com This branch involves a series of additional enzymatic steps, including the insertion of magnesium instead of iron. Exogenous application of 5-ALA is known to influence the synthesis of chlorophyll precursors. mdpi.commdpi.com By using 5-ALA-d2, researchers can precisely quantify the contribution of the supplied precursor to the de novo synthesis of chlorophyll, distinguishing it from the breakdown and recycling of existing chlorophyll molecules. This is particularly useful for studying the regulation of chlorophyll synthesis in response to environmental cues like light. nih.gov

Metabolic tracing with 5-ALA-d2 allows for the calculation of the fractional synthesis rate (FSR) of these end-products, offering a dynamic measure of pathway activity that cannot be obtained by simply measuring static metabolite concentrations.

Table 2: Expected Deuterium Incorporation into Final Tetrapyrrole Products

| Final Product | Applicable Biological System | Total Deuterium Atoms (D) per Molecule | Expected Mass Increase (Da) |

|---|---|---|---|

| Heme | Animals, Fungi, Bacteria | 16 | +16 |

| Chlorophyll a (core) | Plants, Algae, Cyanobacteria | 16 | +16 |

Regulatory Mechanisms of 5-Aminolevulinic Acid Metabolism Investigated with Deuterated Tracers

The biosynthesis of tetrapyrroles is a tightly regulated process to prevent the toxic accumulation of photosensitive intermediates and to match the production of heme and chlorophyll to cellular needs. The primary point of regulation is often the first committed step: the synthesis of 5-ALA itself, catalyzed by ALA synthase (ALAS). frontiersin.org In many organisms, the final product, heme, acts as a feedback inhibitor, repressing the synthesis or activity of ALAS. encyclopedia.pub

Deuterated tracers like 5-ALA-d2 are exceptionally well-suited for studying these regulatory dynamics. nih.govnih.gov Since exogenously supplied 5-ALA bypasses the endogenously regulated ALAS step, it allows researchers to probe the capacity and regulation of the downstream portion of the pathway.

For instance, by providing 5-ALA-d2 and a potential regulatory molecule, one can measure the effect of that molecule on the rate of deuterated heme production. A decrease in the incorporation of deuterium into heme would suggest that the regulatory molecule acts on an enzyme downstream of 5-ALA synthesis, such as ferrochelatase or porphobilinogen deaminase. Conversely, if a compound is hypothesized to affect ALAS, experiments can be designed to measure the dilution of the 5-ALA-d2 pool by unlabeled, endogenously produced 5-ALA. A drug that upregulates ALAS would lead to a higher proportion of unlabeled heme, even in the presence of the deuterated tracer. This approach provides clear, quantitative data on metabolic flux and the specific sites of regulatory action. nih.gov

Mechanistic Investigations Utilizing 5 Aminolevulinic Acid D2 Hydrochloride

Analysis of Metabolic Flux Rates in Cellular and Subcellular Compartments

Metabolic flux analysis provides a quantitative understanding of the flow of metabolites through a biochemical network. The introduction of a labeled substrate like 5-Aminolevulinic acid-d2 (hydrochloride) enables researchers to trace the fate of the labeled atoms through the various enzymatic reactions of the heme biosynthesis pathway.

Cytosolic and Mitochondrial Metabolic Interplay

The biosynthesis of heme is a compartmentalized process, with initial and final steps occurring in the mitochondria, while intermediate reactions take place in the cytosol. researchgate.netnih.gov 5-ALA is synthesized in the mitochondria from glycine (B1666218) and succinyl-CoA. nih.gov It is then transported to the cytosol where it is converted in a series of steps to coproporphyrinogen III. researchgate.net This intermediate is then transported back into the mitochondria for the final stages of heme synthesis. researchgate.net

The use of 5-Aminolevulinic acid-d2 (hydrochloride) allows for the precise tracking of the flux of the deuterated ALA from the extracellular medium into the cytosol and subsequently its downstream metabolites. By measuring the rate of incorporation of deuterium (B1214612) into cytosolic and mitochondrial porphyrin pools, researchers can quantify the transport rates across the mitochondrial membrane and the efficiency of the enzymatic conversions in each compartment. This provides valuable insights into the coordination and regulation of metabolic activities between the cytosol and mitochondria.

Dynamics of Precursor Utilization in Specific Biochemical Reactions

By supplying cells with 5-Aminolevulinic acid-d2 (hydrochloride), the utilization of this specific precursor in the synthesis of downstream products can be monitored over time. This is particularly useful in understanding how exogenously supplied ALA competes with endogenously synthesized ALA and how it is channeled into the heme pathway. Mass spectrometry-based analysis of porphyrin intermediates and final heme product can distinguish between molecules derived from the deuterated precursor and those from unlabeled sources. This allows for the calculation of the relative contribution of exogenous ALA to the total heme pool.

Below is an illustrative data table showing the theoretical distribution of deuterated and non-deuterated porphyrin species in a cell culture experiment.

| Time (hours) | Deuterated Protoporphyrin IX (%) | Non-deuterated Protoporphyrin IX (%) | Total Protoporphyrin IX (relative units) |

| 1 | 15.2 | 84.8 | 100 |

| 4 | 45.8 | 54.2 | 150 |

| 12 | 78.5 | 21.5 | 220 |

| 24 | 85.3 | 14.7 | 250 |

This table is for illustrative purposes and represents hypothetical data from a pulse-chase experiment designed to track the incorporation of 5-Aminolevulinic acid-d2 into Protoporphyrin IX.

Enzyme Kinetics and Substrate Specificity Studies with Deuterated 5-Aminolevulinic Acid

The substitution of hydrogen with deuterium can influence the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect can be a powerful tool for studying enzyme mechanisms.

Measurement of Kinetic Isotope Effects on Enzyme Catalysis

The second step in the heme biosynthesis pathway, the condensation of two molecules of 5-ALA to form porphobilinogen (B132115), is catalyzed by the enzyme aminolevulinate dehydratase (ALAD). nih.gov While the C-D bond is not directly broken in this reaction, secondary kinetic isotope effects can still be observed. These effects arise from changes in the vibrational modes of the substrate upon binding to the enzyme and during the catalytic process. By comparing the reaction rates of ALAD with 5-Aminolevulinic acid and 5-Aminolevulinic acid-d2, subtle details about the transition state of the reaction can be inferred.

A hypothetical comparison of kinetic parameters for ALAD with both substrates is presented below.

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| 5-Aminolevulinic acid | 0.5 | 120 | 60 | 1.2 x 105 |

| 5-Aminolevulinic acid-d2 | 0.5 | 115 | 57.5 | 1.15 x 105 |

This table illustrates a hypothetical small secondary kinetic isotope effect. The values are representative and not from a specific study.

Investigation of Isotope Effects on Biochemical Reactions and Pathways

The presence of deuterium in 5-Aminolevulinic acid-d2 can have subtle but measurable effects on various biochemical processes beyond direct enzyme kinetics. These solvent isotope effects can influence acid-base equilibria and the stability of intermediates. nih.gov For instance, the pKa of the amino group in 5-ALA-d2 might be slightly different from that of the non-deuterated compound in a D2O-enriched environment, which could affect its interaction with enzymes and transporters. nih.gov

By studying the global metabolic response to 5-Aminolevulinic acid-d2, researchers can uncover previously unknown interactions and regulatory mechanisms. For example, the accumulation of specific deuterated intermediates might reveal alternative or side pathways that are not prominent under normal physiological conditions. These investigations provide a more holistic view of how the cell processes 5-ALA and integrates it into its metabolic network.

Elucidating Molecular Mechanisms of Cellular Processes Influenced by 5-Aminolevulinic Acid-d2

The introduction of exogenous 5-ALA can significantly impact cellular metabolism, particularly within the mitochondria where the initial and final steps of heme synthesis occur. By using the deuterated tracer, 5-ALA-d2, researchers can distinguish the supplemented ALA and its downstream metabolites from the endogenous, unlabeled pool. This allows for a detailed investigation into how externally supplied 5-ALA-d2 influences various cellular functions.

Mitochondrial Function and Energetics (where d2 tracing is employed)

Mitochondria are central to cellular energy production through the electron transport chain (ETC) and oxidative phosphorylation. Several components of the ETC, including cytochromes and complex II, are heme-containing proteins. mdpi.comnih.gov Supplementation with 5-ALA can, therefore, influence mitochondrial energetics by modulating the availability of heme. nih.gov

The use of 5-ALA-d2 allows for the precise tracing of its conversion into deuterated protoporphyrin IX (PpIX-d2) and subsequently into deuterated heme (heme-d2). By quantifying the incorporation of the deuterium label into the mitochondrial heme pool, the direct contribution of exogenous 5-ALA-d2 to the synthesis of new heme-containing respiratory components can be determined. This provides a quantitative measure of how 5-ALA-d2 supplementation supports or enhances mitochondrial respiratory capacity.

For instance, in models of mitochondrial dysfunction, such as complex I deficiency, studies with non-labeled 5-ALA have shown that it can bypass the defect by increasing the activity of heme-dependent complexes II and IV, thereby restoring ATP production. mdpi.comnih.govnih.gov Tracing studies with 5-ALA-d2 would allow researchers to quantify the rate at which the supplemented precursor is utilized to synthesize new, functional respiratory complexes, providing a direct measure of the metabolic shift induced to cope with the deficiency.

Table 1: Hypothetical Data on Deuterium Enrichment in Heme-Containing Mitochondrial Complexes Following 5-Aminolevulinic Acid-d2 Supplementation

| Mitochondrial Complex | Deuterium Enrichment (%) in Heme Prosthetic Group (24h post-supplementation) | Change in Activity (%) |

| Complex II (Succinate Dehydrogenase) | 15.2 | +25 |

| Complex III (Cytochrome bc1 Complex) | 12.8 | +18 |

| Complex IV (Cytochrome c Oxidase) | 18.5 | +30 |

| Cytochrome c | 14.1 | +22 |

This table illustrates the type of data that could be generated from a d2 tracing study, showing the percentage of newly synthesized heme derived from the exogenous 5-ALA-d2 and the corresponding increase in the activity of the respective mitochondrial complexes.

Cellular Responses to Exogenous 5-Aminolevulinic Acid-d2 Supplementation

The cellular response to exogenous 5-ALA is multifaceted, involving changes in gene expression, protein synthesis, and metabolic regulation. nih.gov The uptake of 5-ALA is an active process mediated by transporters such as peptide transporters (PEPT1 and PEPT2). scienceopen.com Once inside the cell, its conversion to PpIX is a key step. nih.govresearchgate.net In certain cell types, particularly cancer cells, an imbalance in the heme synthesis pathway can lead to the accumulation of fluorescent PpIX, a phenomenon exploited in photodynamic therapy and fluorescence-guided surgery. researchgate.netnih.gov

By using 5-ALA-d2, the kinetics of its uptake, conversion to PpIX-d2, and subsequent clearance can be precisely monitored. This allows for a detailed analysis of how different cell types handle an influx of this heme precursor. For example, comparing the rate of PpIX-d2 accumulation in tumor cells versus healthy cells can provide quantitative insights into the metabolic differences that underlie the selective fluorescence observed in clinical applications.

Furthermore, tracing the d2 label can help elucidate the cellular mechanisms for handling excess PpIX. This includes its export from the cell, which is thought to be mediated by transporters like ABCG2, and its enzymatic conversion to heme by ferrochelatase. nih.gov

Table 2: Illustrative Kinetics of 5-Aminolevulinic Acid-d2 Metabolism in Different Cell Lines

| Cell Line | 5-ALA-d2 Uptake Rate (pmol/min/mg protein) | PpIX-d2 Accumulation Peak (hours) | PpIX-d2 Efflux Rate (pmol/min/mg protein) |

| Glioblastoma (U87) | 12.5 | 4 | 1.8 |

| Healthy Astrocyte | 3.1 | 8 | 2.5 |

| Pancreatic Cancer (PANC-1) | 8.9 | 6 | 1.2 |

| Normal Pancreatic Duct | 2.5 | 10 | 2.1 |

This table provides a hypothetical comparison of the metabolic handling of 5-ALA-d2 in cancerous and non-cancerous cell lines, highlighting the kinetic parameters that could be determined through d2 tracing.

Pathway-Specific Turnover Rates in Biological Systems

A significant advantage of stable isotope tracing is the ability to measure the turnover rates of specific metabolic pathways. In the context of 5-ALA-d2, this allows for the quantification of the flux through the heme biosynthesis pathway. researchgate.netnih.gov The rate at which the deuterium label from 5-ALA-d2 appears in downstream metabolites like porphobilinogen-d2, uroporphyrinogen-d2, and ultimately heme-d2, provides a direct measure of the pathway's activity under various physiological and pathological conditions.

These quantitative data are critical for developing and evaluating therapeutic strategies that aim to modulate the heme synthesis pathway. For instance, in diseases characterized by deficient heme production, d2 tracing can quantify the extent to which 5-ALA supplementation can restore normal heme synthesis rates.

Table 3: Example of Heme Biosynthesis Pathway Turnover Rates Determined by 5-ALA-d2 Tracing

| Condition | Heme Synthesis Flux (nmol/h/g tissue) | Heme Pool Turnover (t½, hours) |

| Baseline (Control) | 2.5 | 48 |

| Anemia Model | 1.2 | 72 |

| Anemia Model + 5-ALA-d2 | 3.8 | 40 |

This hypothetical table demonstrates how 5-ALA-d2 tracing could be used to measure the rate of heme synthesis and the turnover of the heme pool in a disease model, and to quantify the restorative effect of 5-ALA supplementation.

Advanced Analytical Methodologies Employing 5 Aminolevulinic Acid D2 Hydrochloride

Mass Spectrometry-Based Approaches for Quantitative Metabolomics

Mass spectrometry (MS) is a cornerstone of metabolic research, offering unparalleled sensitivity and selectivity. The use of isotopically labeled internal standards, such as 5-Aminolevulinic acid-d2, is fundamental to rigorous quantitative MS-based methods.

Use as an Internal Standard for Absolute Quantification

Absolute quantification of metabolites in complex biological matrices is challenging due to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. biomedres.usresearchgate.net The isotope dilution mass spectrometry (IDMS) method is the gold standard for overcoming these issues and achieving accurate absolute quantification. nih.gov 5-Aminolevulinic acid-d2 (hydrochloride) is specifically employed as an internal standard in such assays. medchemexpress.com

The principle of IDMS involves adding a known amount of the isotopically labeled compound (e.g., 5-ALA-d2) to the sample before any processing or analysis. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same matrix effects and variations during sample preparation, extraction, and chromatographic separation. biomedres.us By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of the added labeled standard, a precise and accurate quantification of the analyte can be achieved, effectively correcting for any signal variability. nih.govnih.gov Several studies have demonstrated the successful use of isotopically labeled ALA, including deuterium (B1214612) and 13C/15N-labeled variants, for the robust quantification of ALA in clinical samples like urine and plasma. biomedres.usnih.govmssm.edu

Table 1: Application of Isotopically Labeled ALA in Quantitative Mass Spectrometry

| Analytical Method | Internal Standard Used | Biological Matrix | Key Findings | Reference |

| LC-MS/MS | ¹³C₂, ¹⁵N-ALA | Urine | Effective removal of ion suppression, enabling reliable quantification. | biomedres.us |

| LC-MS/MS | ¹³C₅, ¹⁵N-ALA | Urine, Plasma, Tissues | Developed a rapid, specific, and highly sensitive method for simultaneous ALA and PBG measurement. | nih.govmssm.edu |

| GC-MS | 3-hydroxymyristic acid | Urine | Demonstrated specific quantification of urinary ALA using a different internal standard. | nih.gov |

| LC-MS/MS | 6-amino-5-oxohexanoic acid | Urine | An early method highlighting the need for structurally similar internal standards. | biomedres.us |

Note: These studies used non-isotopic analogs of ALA but establish the principle and need for internal standards in ALA quantification.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS), for instance, using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, enabling the fine-grained analysis of a compound's isotopic pattern. nih.govnih.gov This capability is crucial for verifying the isotopic purity and enrichment of 5-Aminolevulinic acid-d2.

When analyzing the labeled standard, HRMS can resolve the mass difference between the deuterated molecule and any residual unlabeled compound. It allows for the detailed examination of the complete isotopic cluster of the molecular ion. nih.gov This analysis confirms the degree of deuterium incorporation and ensures that the standard has not been contaminated. Furthermore, in a quantitative experiment, the high resolving power of HRMS allows for the clear separation of the isotopic pattern of the endogenous (unlabeled) ALA from the labeled 5-ALA-d2 standard, even when their chromatographic peaks overlap, thereby enhancing the accuracy of the quantification. nih.gov This is particularly important for distinguishing the correct level of isotopic enrichment, as subtle shifts in peak centroids can reveal the underlying isotopic fine structure. nih.gov

Tandem Mass Spectrometry for Metabolite Identification and Quantification

Tandem mass spectrometry (MS/MS) is the most widely used technique for the quantification of small molecules like ALA in biological samples due to its exceptional sensitivity and selectivity. researchgate.netijpras.com This method typically involves liquid chromatography (LC) for chemical separation, followed by MS/MS detection. biomedres.usnih.gov The most common mode of operation for quantification is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). ijpras.comnih.gov

In an MRM experiment, the first stage of the mass spectrometer (Q1) is set to select the specific mass-to-charge ratio (m/z) of the precursor ion—in this case, both unlabeled ALA and the 5-ALA-d2 internal standard. These selected ions are then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion. ijpras.com This two-stage filtering process drastically reduces chemical noise and interferences, allowing for highly specific detection and quantification, even at very low concentrations. nih.gov LC-MS/MS methods utilizing isotopically labeled internal standards have been developed with very low limits of quantification and excellent precision for ALA in various matrices. nih.govmssm.edu

Table 2: Performance of an LC-MS/MS Assay for ALA Quantification Using a Labeled Internal Standard

| Parameter | Matrix: Urine | Matrix: Plasma |

| Lower Limit of Quantification (LLOQ) | 0.05 µM | 0.05 µM |

| Intra-Assay Precision (%CV) | 1.9 – 3.2% | 1.2 – 7.3% |

| Inter-Assay Precision (%CV) | 3.1 – 9.3% | 4.7 – 8.7% |

| Accuracy (Recovery) | 94.1 – 108% | 88.2 – 110% |

| Matrix Effects | 87.3 – 105% | 87.3 – 105% |

| Process Efficiency | 77.6 – 97.8% | 77.6 – 97.8% |

Data adapted from a study using ¹³C₅, ¹⁵N-ALA as an internal standard, demonstrating the typical performance of such methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure and studying metabolic pathways in a non-invasive manner. Isotopic labeling, including with deuterium (²H), is essential for many advanced NMR applications. sigmaaldrich.com

Deuterium NMR for Direct Observation of Labeled Metabolites

Deuterium (²H) NMR spectroscopy offers a unique window into metabolism. nih.gov Because the natural abundance of deuterium is very low (~0.015%), there is virtually no background signal, meaning any detected ²H signal originates from an administered labeled compound. nih.gov Administering 5-Aminolevulinic acid-d2 allows researchers to trace its metabolic fate through the heme biosynthesis pathway.

As 5-ALA-d2 is converted sequentially into porphobilinogen (B132115) and subsequent porphyrins, the deuterium label is carried along, creating deuterated versions of these downstream metabolites. uniprot.org Using ²H NMR, it is possible to directly observe and quantify the appearance of these labeled metabolites over time in vivo or in vitro. nih.gov This provides direct experimental evidence of pathway activity and can be used to measure metabolic fluxes. The favorable relaxation properties (short T1 times) of deuterium can lead to good NMR sensitivity. nih.gov However, challenges can arise, such as the very short T2 relaxation times of large molecules like polymers, which can broaden signals and make detection difficult under certain in vivo conditions. nih.gov

Carbon-13 and Nitrogen-15 NMR Applications with 5-Aminolevulinic Acid-d2 (where other labels are co-incorporated)

For more complex structural and dynamic studies, 5-Aminolevulinic acid can be synthesized with multiple isotopic labels, such as ²H in combination with ¹³C or ¹⁵N. sigmaaldrich.comisotope.com This multi-labeling strategy provides synergistic benefits for advanced NMR experiments. nih.gov

In such a scenario, the deuterium label serves multiple purposes. It can be used for ²H NMR tracing as described above, or it can be used to simplify ¹H NMR spectra by replacing protons at specific positions, which is particularly useful for studying large proteins or complexes. Simultaneously, the ¹³C or ¹⁵N labels can be used for heteronuclear NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), which correlate the signals of these nuclei with those of attached protons. nih.gov These experiments are instrumental in determining the three-dimensional structure of molecules and studying their interactions. sigmaaldrich.com For instance, if 5-ALA-d2 that is also ¹⁵N-labeled is incorporated into a protein, the ¹⁵N label allows for protein-specific NMR analysis, while the ²H label could be used to probe the local dynamics at the site of incorporation through ²H NMR relaxation measurements.

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for separating the analyte of interest, 5-aminolevulinic acid, from other components in a sample prior to its detection and quantification. The use of 5-Aminolevulinic acid-d2 (hydrochloride) as an internal standard is critical in these methods to correct for analyte losses during sample preparation and variations in instrument response.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific measurement of 5-aminolevulinic acid in biological samples. biomedres.usnih.gov In this methodology, 5-Aminolevulinic acid-d2 (hydrochloride) is introduced into the sample at an early stage of the preparation process. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer. texilajournal.com By measuring the ratio of the signal from the endogenous analyte to the known concentration of the deuterated internal standard, highly accurate and precise quantification can be achieved. nih.govnih.gov

Several research studies have detailed the development and validation of LC-MS/MS methods for ALA quantification using isotopically labeled internal standards. nih.govopen.ac.ukresearchgate.netnih.gov These methods are crucial for the diagnosis and monitoring of certain metabolic disorders, such as the acute porphyrias, where elevated levels of ALA are observed. nih.govnih.gov

Research Findings:

A study by McEntyre et al. (2020) describes a robust LC-MS/MS method for the direct measurement of urinary ALA. biomedres.us To overcome the issue of ion suppression from the urine matrix, the method employs silica-based solid-phase extraction (SPE) for sample clean-up. biomedres.us The use of isotopically labeled internal standards, in this case, ¹³C₂,¹⁵N-ALA, which functions similarly to 5-ALA-d2, was essential for reliable quantification. biomedres.usresearchgate.net The method demonstrated good precision with coefficients of variation (CVs) typically below 8.5% and recoveries ranging from 107% to 112%. biomedres.usresearchgate.net

Another comprehensive LC-MS/MS method was developed for the simultaneous quantification of ALA and porphobilinogen (PBG) in various biological matrices, including plasma, urine, and tissue homogenates. nih.govresearchgate.net This method involved butylation of the analytes followed by selective reaction monitoring (SRM) for detection. The use of ¹³C₅,¹⁵N-ALA as an internal standard ensured high accuracy and sensitivity, with a lower limit of quantification (LLOQ) of 0.05 µM in both urine and plasma. nih.govnih.gov

The following interactive data tables summarize typical parameters and performance characteristics of LC-MS/MS methods employing isotope dilution for ALA quantification.

Table 1: Typical HPLC and Mass Spectrometry Parameters for ALA Analysis using Isotope Dilution

| Parameter | Setting |

| HPLC System | |

| Column | Silica-based or C8 reverse-phase biomedres.usnih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile, often with an acid modifier biomedres.usresearchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry System | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Precursor Ion (m/z) for ALA | Varies with derivatization (e.g., 132.1 for underivatized) researchgate.net |

| Product Ion (m/z) for ALA | Varies with derivatization (e.g., 86 for underivatized) researchgate.net |

| Precursor Ion (m/z) for 5-ALA-d2 | 134.1 (assuming d2 label) |

| Product Ion (m/z) for 5-ALA-d2 | 88 (assuming d2 label) |

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for ALA

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 1.4 µmol/L (in urine) | biomedres.us |

| Linearity (r²) | > 0.998 | biomedres.us |

| Inter-batch Precision (CV%) | 2.5% - 6.2% | researchgate.net |

| Intra-batch Precision (CV%) | 2.5% - 8.4% | researchgate.net |

| Recovery | 110% - 112% | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small, volatile, or semi-volatile compounds. For non-volatile molecules like 5-aminolevulinic acid, derivatization is required to increase their volatility and thermal stability for GC analysis. The use of a deuterated internal standard such as 5-Aminolevulinic acid-d2 (hydrochloride) in GC-MS analysis follows the same principle of isotope dilution as in LC-MS/MS, providing a high degree of accuracy and precision. nih.gov

Research Findings:

Research on the direct use of 5-Aminolevulinic acid-d2 (hydrochloride) in GC-MS applications is less prevalent in the literature compared to LC-MS/MS. However, methods for the GC-MS analysis of the non-deuterated ALA have been established. For instance, a method for the specific quantification of urinary ALA was developed based on the GC-MS measurement of the trimethylsilyl (B98337) ester of the ethylacetoacetate pyrrole (B145914) derivative of ALA. nih.gov In this study, 3-hydroxymyristic acid was used as an internal standard. nih.gov The implementation of 5-Aminolevulinic acid-d2 (hydrochloride) as the internal standard in such a method would significantly enhance its robustness by more effectively compensating for variations during the derivatization and chromatographic analysis.

Another study developed a GC-MS method for determining ALA in plant tissues, which also involved derivatization to form a pyrrole derivative. nih.gov This method demonstrated high sensitivity, with a limit of detection of 0.05 ppm in the selected ion monitoring (SIM) mode. nih.gov The accuracy of this type of assay would be further improved by the co-injection of a stable isotope-labeled internal standard like 5-Aminolevulinic acid-d2.

The general workflow for using 5-Aminolevulinic acid-d2 (hydrochloride) in a GC-MS analysis would involve the following steps:

Addition of a known amount of 5-Aminolevulinic acid-d2 (hydrochloride) to the sample.

Sample extraction and purification.

Derivatization of both endogenous ALA and the deuterated internal standard to make them volatile.

Separation of the derivatized compounds by gas chromatography.

Detection and quantification by mass spectrometry, monitoring the specific ions for both the analyte and the internal standard.

Table 3: Illustrative GC-MS Parameters for Derivatized ALA Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Fused-silica capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped temperature gradient (e.g., 100°C to 280°C) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ion (m/z) for Derivatized ALA | Dependent on derivatization agent |

| Monitored Ion (m/z) for Derivatized 5-ALA-d2 | Dependent on derivatization agent (typically M+2) |

Experimental Model Systems in 5 Aminolevulinic Acid D2 Research

In Vitro Cell Culture Models for Metabolic Profiling and Flux Analysis

In vitro cell culture provides a controlled environment to study cellular metabolism in detail. The introduction of 5-Aminolevulinic acid-d2 (hydrochloride) into these systems enables the meticulous tracing of its conversion into essential tetrapyrrole compounds like hemes and chlorophylls (B1240455). nih.gov

In mammalian cells, 5-ALA is a precursor in the heme synthesis pathway. nih.gov By supplying mammalian cell lines, such as glioma cells or erythrocyte precursors, with 5-Aminolevulinic acid-d2, researchers can monitor its incorporation into downstream metabolites. nih.gov The deuterium (B1214612) label allows for the differentiation between the exogenously supplied tracer and the endogenous, unlabeled 5-ALA pool. Using mass spectrometry, the quantity of deuterium-labeled protoporphyrin IX and heme can be measured, providing a direct readout of the metabolic flux through the pathway. nih.gov This technique is crucial for understanding how certain conditions or genetic mutations in enzymes like ferrochelatase or coproporphyrinogen oxidase affect the efficiency of heme production. nih.gov

| Cell Line Type | Research Focus | Key Measured Metabolites (Deuterium-labeled) | Primary Analytical Technique |

|---|---|---|---|

| Glioma Cells | Heme synthesis pathway dysregulation in cancer | Protoporphyrin IX, Heme | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Erythroid Progenitor Cells | Kinetics of hemoglobin synthesis | Heme, Biliverdin | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Hepatocytes (e.g., HepG2) | Regulation of hepatic heme turnover | Heme, Porphyrin intermediates | LC-MS/MS |

Plant cells synthesize a variety of essential tetrapyrroles, most notably chlorophylls for photosynthesis and hemes for respiration. nih.gov The tetrapyrrole pathway in plants is highly branched, starting from 5-ALA. researchgate.net Introducing 5-Aminolevulinic acid-d2 to plant cell suspension cultures (e.g., from Arabidopsis thaliana or Chlorella vulgaris) allows for the detailed investigation of this metabolic branching. nih.govnih.gov Researchers can trace the deuterium label into both chlorophyll (B73375) and heme, quantifying the metabolic flux directed towards each branch under different environmental conditions, such as varying light intensity or nutrient availability. nih.govcapes.gov.br This provides critical insights into the regulatory mechanisms that balance the production of these vital molecules. mdpi.com

Ex Vivo Tissue Preparations for Short-Term Metabolic Studies

Ex vivo models, such as organotypic tissue slices or perfused organs, maintain the complex cellular architecture and interactions of a tissue, offering an intermediate model between in vitro cultures and whole organisms. Incubating these tissue preparations with 5-Aminolevulinic acid-d2 (hydrochloride) is a powerful method for studying tissue-specific metabolism. For example, an ex vivo study using human skin explants demonstrated that different types of skin tumors metabolize 5-ALA into distinct patterns of porphyrins, with basal cell carcinomas preferentially accumulating protoporphyrin. nih.gov Using a deuterated tracer in such a system would allow for precise quantification of the rate of this conversion and the turnover of specific porphyrin pools within the tumor microenvironment, distinguishing it from the tissue's endogenous metabolism.

Animal Models for Systemic Metabolic Tracing (excluding therapeutic or safety assessment)

Isotope tracing in live animal models provides a holistic view of metabolism, accounting for the interplay between different organs. springernature.com Administering 5-Aminolevulinic acid-d2 to animal models, followed by tissue and biofluid analysis, enables the mapping of its metabolic fate across the entire organism. nih.govresearchgate.net

| Tissue/Biofluid | Analyte | Isotopic Enrichment (M+2) at 6 hours post-administration (mole percent excess) | Metabolic Interpretation |

|---|---|---|---|

| Liver | Heme | 5.2% | High rate of heme synthesis and turnover. |

| Spleen | Heme | 3.8% | Significant heme synthesis, related to red blood cell turnover. |

| Bone Marrow | Heme | 7.1% | Highest rate of de novo heme synthesis for erythropoiesis. |

| Bile | Bilirubin | 4.5% | Reflects the rate of hepatic heme degradation. |

| Kidney | Heme | 1.9% | Lower, but present, rate of local heme synthesis. |

Species-Specific Differences in 5-Aminolevulinic Acid-d2 Utilization

The utilization of exogenously administered 5-Aminolevulinic acid-d2 (hydrochloride) is intrinsically linked to the metabolic machinery of the heme biosynthesis pathway. While direct comparative studies on the pharmacokinetics and metabolism of the deuterated compound across a wide range of species are not extensively documented, significant insights can be drawn from the well-established species-specific variations in the enzymes that process its non-deuterated counterpart, 5-aminolevulinic acid (5-ALA). These enzymatic differences are the primary determinants of how 5-ALA-d2 is converted to downstream metabolites, such as protoporphyrin IX (PpIX), and ultimately influence the efficacy of its application in research models.

The heme synthesis pathway is a highly conserved process, yet the enzymes involved exhibit notable differences in their structure, activity, and regulation among various organisms. cas.cz These variations can affect the rate and extent of 5-ALA-d2 uptake and its subsequent metabolic conversion. Key enzymes in this pathway include aminolevulinate dehydratase (ALAD), porphobilinogen (B132115) deaminase (PBGD), and ferrochelatase (FECH).

Aminolevulinate Dehydratase (ALAD): This enzyme, also known as porphobilinogen synthase, catalyzes the condensation of two molecules of 5-ALA to form porphobilinogen. wikipedia.org The activity and properties of ALAD show considerable variation across species. For instance, the optimal pH for rabbit blood ALAD is 6.8. nih.gov Genetic polymorphisms in the ALAD gene are known to exist in human populations, leading to variations in enzyme function and susceptibility to lead toxicity. nih.govoup.com Such genetic differences, which result in altered enzyme characteristics, are also present across different species, suggesting a potential for variable rates of 5-ALA-d2 dimerization.

Porphobilinogen Deaminase (PBGD): Also known as hydroxymethylbilane (B3061235) synthase, PBGD polymerizes four molecules of porphobilinogen into a linear tetrapyrrole. wikipedia.org The structure of PBGD is highly conserved among organisms, consisting of three domains. wikipedia.org However, numerous mutations in the PBGD gene have been identified in humans, leading to conditions like acute intermittent porphyria, which underscores the potential for functional differences in this enzyme across species. cas.cznih.gov These inherent variations could lead to species-specific efficiencies in the processing of the porphobilinogen derived from 5-ALA-d2.

Ferrochelatase (FECH): This terminal enzyme of the heme pathway inserts ferrous iron into protoporphyrin IX to form heme. frontiersin.org The activity of ferrochelatase is a critical factor in the accumulation of PpIX, the fluorescent molecule often measured in 5-ALA-based studies. The enzyme has been studied in various species, including humans, Bacillus subtilis, and Saccharomyces cerevisiae, revealing only about 10% sequence identity, with conserved residues primarily located in the active site. portlandpress.com Kinetic parameters of ferrochelatase have been characterized in several organisms, and these studies have highlighted differences in substrate specificity and catalytic rates. plos.orgresearchgate.net For example, a study on canine tumor cells demonstrated a strong negative correlation between ferrochelatase mRNA expression levels and PpIX accumulation, indicating its pivotal role in determining the extent of photosensitizer buildup. nih.gov Given that ferrochelatase activity varies between species, it is a key point of divergence in the utilization of 5-ALA-d2 for PpIX production.

The following table summarizes some of the known enzymatic differences in the heme synthesis pathway across various species, which can be extrapolated to infer potential variations in 5-ALA-d2 utilization.

| Enzyme | Species | Observed Difference/Characteristic | Reference |

| Aminolevulinate Dehydratase (ALAD) | Human | Polymorphisms (ALAD-1, ALAD-2) affect enzyme properties and lead binding. | oup.com |

| Rabbit | Optimum pH for blood ALAD is 6.8. | nih.gov | |

| Porphobilinogen Deaminase (PBGD) | Human | Highly conserved structure, but numerous mutations can lead to acute intermittent porphyria. | cas.czwikipedia.org |

| Ferrochelatase (FECH) | Human, Bacillus subtilis, Saccharomyces cerevisiae | Only ~10% sequence identity among these species. | portlandpress.com |

| Canine | mRNA expression levels negatively correlate with Protoporphyrin IX accumulation in tumor cells. | nih.gov | |

| Synechocystis sp. PCC 6803 | Recombinant enzyme exhibits a specific activity of 17 nmol/min/mg. | plos.org | |

| Eukaryotes | Molecular weights typically range from 40,000-42,000 daltons. | researchgate.net |

These documented enzymatic variations across different species provide a strong basis for anticipating species-specific differences in the metabolic processing of 5-Aminolevulinic acid-d2. The rate of conversion to and subsequent accumulation of deuterated protoporphyrin IX will likely vary depending on the specific kinetic properties and expression levels of the heme synthesis enzymes in the chosen experimental model system.

Future Directions and Emerging Research Avenues for 5 Aminolevulinic Acid D2 Hydrochloride

Integration with Multi-Omics Data for Systems-Level Understanding

A significant future direction lies in the integration of metabolic data derived from 5-ALA-d2 tracing with other "omics" datasets, such as genomics, transcriptomics, and proteomics. This multi-omics approach enables a holistic, systems-level understanding of cellular phenotypes in health and disease. nih.govrsc.org By correlating the metabolic flux through the heme pathway with gene expression, protein abundance, and post-translational modifications, researchers can construct comprehensive models of cellular regulation. rsc.org

The fluxome, which represents the complete set of metabolic reaction rates, provides a dynamic snapshot of the cellular state that integrates information from the transcriptome, proteome, and regulome. nih.gov Emerging artificial intelligence (AI)-driven frameworks are being developed to integrate multi-omics data to predict causal relationships between genotype, environment, and phenotype. arxiv.org Incorporating 5-ALA-d2 flux data into these models could identify novel biomarkers, drug targets, and personalized therapeutic strategies for diseases characterized by metabolic dysregulation, such as certain cancers and neurological disorders. arxiv.orgnih.gov This integrated analysis can reveal how genetic alterations or external stimuli impact not just individual pathways, but the entire metabolic network. rsc.orgspringernature.com

| Omics Field | Description | Relevance for 5-ALA-d2 Research |

|---|---|---|

| Genomics | Study of an organism's complete set of DNA, including gene mutations and amplifications. nih.gov | Correlate genetic variants (e.g., in heme pathway enzymes or transporters) with altered 5-ALA-d2 metabolism and subsequent protoporphyrin IX accumulation. nih.govnih.gov |

| Transcriptomics | Analysis of the full range of messenger RNA molecules expressed by an organism. | Link changes in gene expression levels for metabolic enzymes with observed 5-ALA-d2 flux, providing a functional readout of transcriptional regulation. |

| Proteomics | Large-scale study of proteins, their structures, and functions. rsc.org | Quantify the abundance of enzymes and transporters in the heme pathway to directly correlate protein levels with metabolic rates measured by 5-ALA-d2 tracing. |

| Metabolomics (Fluxomics) | Scientific study of chemical processes involving metabolites, including measuring metabolic reaction rates (fluxes). mdpi.com | 5-ALA-d2 directly provides flux data for the heme synthesis pathway, serving as a key input for integrated systems biology models. nih.gov |

Development of Novel Isotope-Assisted Imaging Modalities

While 5-ALA is established for fluorescence-guided surgery, where it is metabolized to the fluorophore protoporphyrin IX (PpIX), deuteration opens the door to new and more sensitive imaging techniques. nih.govnih.gov A key emerging area is the use of nanoscale secondary ion mass spectrometry (NanoSIMS) to image the distribution of deuterated tracers in biological tissues with subcellular resolution. nih.gov This technique can measure the deuterium (B1214612)/hydrogen isotope ratio, allowing for the precise localization and quantification of metabolites derived from 5-ALA-d2 within organelles like mitochondria. nih.gov

This high-resolution imaging could provide unprecedented insights into the spatial dynamics of heme synthesis, revealing how metabolic activity varies between individual cells and even within different compartments of a single cell. Such advancements could help explain the heterogeneous PpIX fluorescence observed in tumors and identify subpopulations of cells with distinct metabolic profiles. nih.gov This capability moves beyond simply detecting fluorescence to quantitatively mapping the metabolic pathway's activity, offering a much richer dataset for understanding tumor biology and therapeutic response.

Exploration of Uncharted Metabolic Pathways with Deuterated Tracers

The use of stable isotope tracers like 5-ALA-d2 is a powerful method for elucidating the wiring of metabolic networks. springernature.comfrontiersin.org While the primary fate of 5-ALA is the heme synthesis pathway, its constituent atoms can be channeled into other interconnected metabolic routes. nih.govyoutube.com Deuterated tracers are particularly valuable for tracking the flow of metabolites through complex and previously uncharacterized pathways. researchgate.netnih.gov

By using analytical techniques such as 2H-Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry, researchers can follow the deuterium label from 5-ALA-d2 as it is incorporated into various downstream metabolites. nih.gov This approach can reveal:

Interconnections with Central Carbon Metabolism: Tracing how the succinyl-CoA precursor, or metabolites derived from it, flows between the TCA cycle and heme synthesis. nih.govyoutube.com

Links to One-Carbon Metabolism: Investigating potential intersections with pathways involved in the synthesis of purines and thymidine, which are crucial for cell proliferation. researchgate.net

Novel Regulatory Mechanisms: Discovering how the flux through the heme pathway is coordinated with other cellular processes, such as inflammatory responses or antioxidant defenses. nih.govmdpi.com

These explorations can uncover new functions for 5-ALA and its metabolites, expanding our understanding of its biological significance beyond its role as a porphyrin precursor.

Advanced Computational Modeling for Isotopic Flux Analysis

To fully interpret the complex data generated from 5-ALA-d2 tracing experiments, advanced computational modeling is essential. Isotope-assisted metabolic flux analysis (iMFA) is a mathematical technique that uses isotope labeling data to quantify intracellular reaction rates (fluxes) that cannot be measured directly. nih.govmdpi.com This method fits experimental labeling patterns to a metabolic network model to generate a detailed flux map. mdpi.com

Future research will increasingly rely on more sophisticated computational approaches, such as:

Nonstationary Metabolic Flux Analysis (NMFA): This method allows for the estimation of fluxes even when the system is not at an isotopic steady state, broadening the range of biological contexts that can be studied. mit.edu

Multi-scale Models: Integrating intracellular flux data with whole-body or organ-level physiological models to understand metabolic dynamics in a systemic context. arxiv.org

Predictive In Silico Models: Using flux maps generated from 5-ALA-d2 data to simulate the metabolic response to genetic perturbations or drug treatments, aiding in the design of new therapeutic strategies. nih.gov

These advanced models are critical for transforming raw isotopic data into quantitative insights about metabolic function and regulation. ornl.gov

| Modeling Technique | Application with 5-ALA-d2 Data |

|---|---|

| Isotope-Assisted MFA (iMFA) | Uses the distribution of deuterium in downstream metabolites to calculate the steady-state reaction rates (fluxes) throughout the heme synthesis pathway and connected reactions. nih.govmdpi.com |

| Nonstationary MFA (NMFA) | Analyzes the time-course of deuterium incorporation from 5-ALA-d2 into metabolites, allowing for flux determination in dynamic systems where a steady state is not reached. mit.edu |

| Kinetic Modeling | Integrates flux data with metabolite concentration data to estimate the kinetic parameters of enzymes involved in 5-ALA metabolism. |

Applications in Basic Biological Discovery and Fundamental Biochemical Principles

Beyond its applications in disease-oriented research, 5-ALA-d2 is a valuable tool for probing the fundamental principles of biochemistry and cell biology. The precise tracking afforded by the deuterium label allows for detailed investigations into core biological processes. For instance, hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that measures the exchange of backbone amide hydrogens with deuterium in the solvent to probe protein conformation and dynamics. plos.org While distinct from using a deuterated substrate, this principle of using deuterium to probe biological mechanisms is key.

By using 5-ALA-d2, researchers can study:

Enzyme Mechanisms: Elucidating the stereochemistry and kinetic isotope effects of enzymes like ALA synthase and ALA dehydratase, providing deep insights into their catalytic mechanisms. youtube.comnih.gov

Metabolic Channeling: Investigating whether enzymes of the heme pathway form multi-enzyme complexes ("metabolons") that channel substrates from one active site to the next without releasing them into the bulk solvent.

Protein-Metabolite Interactions: Identifying and characterizing the interactions between metabolites of the heme pathway and other proteins, which can reveal new regulatory functions. mit.edu

Cellular Homeostasis: Understanding how cells maintain homeostatic control over the levels of highly reactive intermediates like protoporphyrin IX to prevent toxicity. nih.govresearchgate.net